molecular formula C9H10Br2O2 B12001443 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene CAS No. 13365-08-7

2,4-Dibromo-1,5-dimethoxy-3-methylbenzene

Cat. No.: B12001443
CAS No.: 13365-08-7
M. Wt: 309.98 g/mol
InChI Key: NIWKDLMXFZCPAW-UHFFFAOYSA-N
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Description

2,4-Dibromo-1,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C9H10Br2O2 It is a derivative of benzene, characterized by the presence of two bromine atoms, two methoxy groups, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene typically involves the bromination of 1,5-dimethoxy-3-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 2,4-dihydroxy-1,5-dimethoxy-3-methylbenzene or 2,4-diamino-1,5-dimethoxy-3-methylbenzene.

    Oxidation: Formation of 2,4-dibromo-1,5-dimethoxy-3-methylbenzaldehyde or 2,4-dibromo-1,5-dimethoxy-3-methylbenzoic acid.

    Reduction: Formation of 1,5-dimethoxy-3-methylbenzene.

Scientific Research Applications

2,4-Dibromo-1,5-dimethoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene depends on the specific application and target. In biological systems, it may interact with cellular components such as proteins, enzymes, or DNA, leading to various biochemical effects. The bromine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

  • 1,3-Dibromo-5-methoxy-2-methylbenzene
  • 2,6-Dibromo-4-methoxytoluene
  • 3,5-Dibromo-4-methyl-anisole

Comparison: 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene is unique due to the specific positions of its substituents on the benzene ring, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions, making it a valuable compound for targeted synthetic applications and research studies.

Properties

CAS No.

13365-08-7

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

2,4-dibromo-1,5-dimethoxy-3-methylbenzene

InChI

InChI=1S/C9H10Br2O2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,1-3H3

InChI Key

NIWKDLMXFZCPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Br)OC)OC)Br

Origin of Product

United States

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